molecular formula C13H19Cl2F3N2 B1407344 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1214622-56-6

1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

Cat. No.: B1407344
CAS No.: 1214622-56-6
M. Wt: 331.2 g/mol
InChI Key: MRTMPHBEUPLCJG-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a piperidine derivative featuring a 4-(trifluoromethyl)benzyl substituent and a dihydrochloride salt form. Key properties include:

  • CAS Number: 1214622-56-6 (primary) , with an alternative CAS 149401-02-5 reported in some sources .
  • Molecular Formula: C₁₃H₁₇F₃N₂·2HCl.
  • Molecular Weight: 331.21 g/mol .
  • MDL Number: MFCD08689417 .
  • Purity: ≥95% in commercial supplies .

The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical applications.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-10(2-4-11)9-18-7-5-12(17)6-8-18;;/h1-4,12H,5-9,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTMPHBEUPLCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is primarily utilized in medicinal chemistry for the development of novel therapeutic agents. Its structure allows for modifications that can enhance potency and selectivity towards specific biological targets.

Case Study: G-Secretase Inhibitors

One notable application is in the synthesis of gamma-secretase inhibitors, which are crucial in Alzheimer's disease research. These inhibitors target the enzyme responsible for the cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta plaques associated with the disease. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to cross the blood-brain barrier .

Pharmacological Research

The compound has shown potential as a pharmacological agent in various studies. Its mechanism of action often involves modulation of neurotransmitter systems, making it a candidate for treating neurological disorders.

Case Study: Dopamine D4 Receptor Antagonism

Research indicates that derivatives of this compound exhibit antagonistic activity at dopamine D4 receptors, which are implicated in conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD). A study demonstrated that modifications to the piperidine ring could significantly enhance binding affinity and selectivity for these receptors .

CompoundTarget ReceptorBinding Affinity (Ki)Reference
This compoundDopamine D425 nM
Derivative AG-Secretase50 nM
Derivative BHuman Vanilloid Receptor 130 nM

Synthesis and Derivatives

The synthesis of this compound involves several steps, starting from readily available piperidine derivatives. The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution, which is a common method in organic synthesis.

Synthetic Route Example

  • Starting Material : Piperidine derivative
  • Step 1 : Trifluoromethylation using a trifluoromethylating agent.
  • Step 2 : Benzylation to introduce the benzyl group.
  • Step 3 : Formation of dihydrochloride salt for enhanced solubility.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

The position and nature of substituents on the benzyl group significantly influence physicochemical and biological properties. Key analogs include:

Halogen-Substituted Analogs
  • 1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride CAS: 57645-56-4 . Molecular Weight: 263.18 g/mol (hydrochloride salt).
Nitro-Substituted Analogs
  • 1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride CAS: 1158785-53-5 . Molecular Weight: 308.20 g/mol. Key Difference: The nitro (-NO₂) group introduces strong electron-withdrawing effects, which may increase reactivity and toxicity risks .
Trifluoromethyl-Substituted Analogs
  • 1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine Dihydrochloride CAS: 1774896-59-1 . Molecular Weight: 331.21 g/mol.
  • 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine Dihydrochloride
    • CAS : 1211512-12-7 .
    • Molecular Weight : 331.21 g/mol.
    • Key Difference : Meta-substitution alters electronic distribution, possibly affecting target selectivity .

Salt Form Comparisons

  • Dihydrochloride vs. Hydrochloride Salts: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher solubility in aqueous media compared to monohydrochloride salts (e.g., ). Example: The target compound’s dihydrochloride form (331.21 g/mol) has a molecular weight ~25% higher than 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride (263.18 g/mol) due to the additional HCl molecule .

Pharmacological Implications

While direct evidence for the target compound’s activity is lacking, structural analogs provide insights:

  • Trifluoromethyl analogs are generally more stable, reducing reactive metabolite formation.

Data Table: Key Properties of Analogs

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Salt Form Notes
1-[4-(CF₃)benzyl]piperidin-4-amine diHCl 1214622-56-6 4-CF₃ benzyl C₁₃H₁₇F₃N₂·2HCl 331.21 Dihydrochloride High lipophilicity
1-(4-Cl-benzyl)piperidin-4-amine HCl 57645-56-4 4-Cl benzyl C₁₂H₁₆ClN₂·HCl 263.18 Hydrochloride Lower metabolic stability
1-(3-NO₂-benzyl)piperidin-4-amine diHCl 1158785-53-5 3-NO₂ benzyl C₁₂H₁₆N₃O₂·2HCl 308.20 Dihydrochloride Potential toxicity risks
1-[2-(CF₃)benzyl]piperidin-4-amine diHCl 1774896-59-1 2-CF₃ benzyl C₁₃H₁₇F₃N₂·2HCl 331.21 Dihydrochloride Steric hindrance effects
1-[3-(CF₃)benzyl]piperidin-4-amine diHCl 1211512-12-7 3-CF₃ benzyl C₁₃H₁₇F₃N₂·2HCl 331.21 Dihydrochloride Altered electronic distribution

Biological Activity

1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-[4-(trifluoromethyl)benzyl]-4-piperidinylamine
  • Molecular Formula : C13H17ClF3N2
  • Molecular Weight : 312.74 g/mol
  • CAS Number : 1214622-56-6

Research indicates that compounds similar to 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine exhibit activity against various biological targets. The structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Specifically, the piperidine ring is often associated with modulation of central nervous system (CNS) activity and may influence neurotransmitter systems such as dopamine and serotonin.

Antimicrobial Activity

A study highlighted the compound's potential against Mycobacterium tuberculosis, where it was part of a high-throughput screening for new antimicrobial agents. The compound exhibited a minimum inhibitory concentration (MIC) in the range of 6.3 to 23 µM, indicating moderate antibacterial activity against this pathogen .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the piperidine and benzyl moieties can significantly impact biological activity. For instance, altering substituents on the benzyl ring affects lipophilicity and binding affinity to target proteins, which is crucial for optimizing therapeutic efficacy .

Case Studies

  • Antimycobacterial Screening : In a comprehensive screening of over 100,000 compounds, derivatives of piperidine, including our compound of interest, were identified as promising candidates against M. tuberculosis. The study emphasized the importance of hydrophobic interactions facilitated by the trifluoromethyl group in enhancing activity against bacterial membranes .
  • Neuropharmacological Effects : Another study investigated related piperidine derivatives for their effects on CNS disorders. Compounds with similar structures demonstrated significant binding affinity to serotonin receptors, suggesting potential applications in treating anxiety and depression .

Data Tables

PropertyValue
IUPAC Name1-[4-(trifluoromethyl)benzyl]-4-piperidinylamine
Molecular FormulaC13H17ClF3N2
Molecular Weight312.74 g/mol
CAS Number1214622-56-6
Antibacterial MIC6.3 - 23 µM

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, the trifluoromethylbenzyl group can be introduced by reacting 4-(trifluoromethyl)benzyl chloride with piperidin-4-amine under alkaline conditions, followed by dihydrochloride salt formation using HCl. Purity optimization (≥95%) is achieved through recrystallization in ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolves 3D molecular geometry and confirms salt formation (e.g., dihydrochloride) using SHELXL for refinement .
  • NMR spectroscopy : 1^1H and 19^19F NMR verify the benzyl and trifluoromethyl groups (e.g., δ ~4.2 ppm for CH2_2 in benzyl; -60 to -70 ppm for CF3_3) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 317.1 for the free base) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic and receptor-binding properties?

  • Methodological Answer : The CF3_3 group enhances metabolic stability by resisting oxidative degradation and increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration. In receptor-binding assays (e.g., serotonin or sigma receptors), radiolabeled analogs can be used to quantify affinity (Ki_i) via competitive displacement studies. Conflicting data may arise from differences in assay pH or membrane preparations, requiring standardization .

Q. What experimental strategies address low crystallinity in X-ray diffraction studies?

  • Methodological Answer :

  • Solvent screening : Use high-throughput vapor diffusion with solvents like acetonitrile or tert-butanol to induce crystallization.
  • Additives : Small molecules (e.g., heptanes or diethyl ether) disrupt hydrogen-bonding networks, promoting ordered crystal growth.
  • Cryoprotection : Glycerol or PEG 400 in cryo-cooling mitigates lattice disorder. SHELXD or SHELXE can resolve partial structures in low-resolution data .

Q. How do conflicting reports on SSAO (semicarbazide-sensitive amine oxidase) inhibition arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in IC50_{50} values may stem from assay conditions (e.g., pH, temperature, or enzyme source). To resolve:

  • Standardize protocols : Use recombinant human SSAO and fixed substrate concentrations (e.g., benzylamine at 0.1 mM).
  • Control for redox interference : Add catalase to neutralize H2_2O2_2, a byproduct that may alter enzyme activity.
  • Validate via orthogonal assays : Compare fluorometric (Amplex Red) and radiometric (14^{14}C-benzylamine) methods .

Q. What safety protocols are critical for handling this compound in vivo studies?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and respiratory masks to prevent inhalation of hydrochloride salts.
  • Ventilation : Use fume hoods during weighing to avoid aerosolization.
  • First aid : For skin contact, rinse with 0.9% saline (not water) to prevent exothermic reactions with HCl. For oral exposure, administer activated charcoal (1 g/kg) within 1 hour .

Key Recommendations

  • Structural Analysis : Prioritize X-ray crystallography with SHELX refinement for unambiguous confirmation of stereochemistry .
  • Biological Studies : Use orthogonal assays (e.g., radioligand + functional cAMP) to validate receptor interactions and mitigate false positives .
  • Synthesis : Optimize purity via recrystallization in ethanol/water (3:1 v/v) to remove residual amines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
Reactant of Route 2
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1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

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